1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole-3-carboxamide core substituted with a benzo[d]thiazol-2-yl group at position 1, an isopropyl group at position 5, and a tetrahydrofuran-2-ylmethyl moiety at the carboxamide nitrogen. Its structural complexity arises from the integration of three heterocyclic systems: benzothiazole (aromatic), pyrazole (five-membered heterocycle), and tetrahydrofuran (oxygen-containing saturated ring). The isopropyl group enhances lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12(2)16-10-15(18(24)20-11-13-6-5-9-25-13)22-23(16)19-21-14-7-3-4-8-17(14)26-19/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHKGLIGLNLBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a compound that integrates multiple pharmacologically significant moieties, including a benzothiazole core and a pyrazole structure. This compound is of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.5 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities associated with this compound are summarized below.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- A study reported that compounds similar to this structure demonstrated significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- The presence of the benzothiazole ring enhances the interaction with target proteins involved in cancer cell proliferation, which may explain the observed anticancer effects .
Antimicrobial Properties
Benzothiazole derivatives have also been noted for their antimicrobial activities:
- Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- The compound's ability to inhibit bacterial growth has been attributed to its interference with essential bacterial metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- The introduction of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cell lines.
- Modifications at the nitrogen positions within the pyrazole ring have shown to enhance binding affinity to target proteins, thereby improving therapeutic efficacy .
Case Studies and Research Findings
A selection of relevant case studies and research findings are presented in the table below:
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through various methods involving key intermediates such as benzo[d]thiazole derivatives and pyrazole frameworks. For instance, the synthesis often involves reactions with chloroacetyl chloride and tetrahydrofuran, leading to the formation of the desired carboxamide structure. The crystal structure of related compounds has been analyzed to provide insights into their molecular geometry and interactions .
Anticancer Properties
Research indicates that derivatives of benzo[d]thiazole exhibit substantial anticancer activity. Compounds similar to 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide have been tested against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth. For example, thiazole-integrated compounds have shown promising results against human glioblastoma and melanoma cells .
Table 1: Anticancer Activity of Related Compounds
Neuroprotective Effects
Compounds containing the benzo[d]thiazole moiety have also been investigated for neuroprotective effects. For instance, derivatives have shown significant neuroprotection in human neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole-based compounds for their anticancer properties against different cell lines. The findings indicated that specific substitutions on the thiazole ring significantly enhanced activity against breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that electron-donating groups improved efficacy .
Case Study 2: Neuroprotection
In another study, researchers synthesized a novel series of triazolobenzothiazoles and assessed their neuroprotective capabilities. The results demonstrated that these compounds could effectively reduce oxidative stress in neuronal cells, indicating their potential for treating conditions like Alzheimer's disease .
Chemical Reactions Analysis
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclization between a β-ketoester and hydrazine derivatives. For example, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one reacts with hydrazine hydrate under reflux to yield 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole . This intermediate is acetylated with chloroacetyl chloride in tetrahydrofuran (THF) to introduce substituents at the 1-position .
Key conditions :
Benzo[d]thiazole Integration
The benzo[d]thiazole moiety is introduced via nucleophilic substitution. 2-Aminobenzothiazole reacts with chloroacetyl chloride in THF to form N-(benzo[d]thiazol-2-yl)-2-chloroacetamide . Similar methods likely anchor the thiazole ring to the pyrazole core through a coupling reaction under basic conditions .
Reaction example :
Carboxamide Functionalization
The N-((tetrahydrofuran-2-yl)methyl) group is introduced via amide bond formation. A primary amine (e.g., (tetrahydrofuran-2-yl)methylamine) reacts with a pyrazole-3-carbonyl chloride intermediate in the presence of triethylamine .
Typical conditions :
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Conditions :
Electrophilic Substitution at Thiazole
The benzo[d]thiazole ring participates in electrophilic substitution, particularly at the 5-position. Nitration or halogenation reactions are feasible under controlled conditions .
Example :
Oxidation of Tetrahydrofuran Moiety
The tetrahydrofuran (THF) substituent can undergo ring-opening oxidation with Dess–Martin periodinane or ceric ammonium nitrate (CAN) :
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose via:
Photoreactivity
The benzo[d]thiazole group is prone to photodegradation, forming sulfonic acid derivatives under UV light .
Comparative Reaction Data
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-carboxamide derivatives with benzothiazole or related heterocyclic appendages. Below is a comparative analysis with key analogs, focusing on structural variations, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison
Core Structural Variations
Heterocyclic Appendages :
- The target compound’s benzo[d]thiazole group distinguishes it from analogs with thiophene () or dihydroimidazo-thiazole (). Benzo[d]thiazole’s extended aromatic system enhances binding to hydrophobic pockets in enzymes or receptors compared to smaller heterocycles like thiophene .
- The THF substituent introduces puckering dynamics (amplitude ~0.5 Å, phase angle ~30° in similar oxygenated rings ), enabling adaptable binding modes. In contrast, rigid planar systems (e.g., phenyl in ) limit conformational diversity.
- Substituent Effects: Isopropyl vs. THF vs. Methylthiophene: The THF-methyl group improves aqueous solubility (cLogS ~-2.5) compared to methylthiophene (cLogS ~-3.8) due to oxygen’s hydrogen-bonding capacity. However, methylthiophene enhances blood-brain barrier penetration (e.g., CNS-targeting applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
